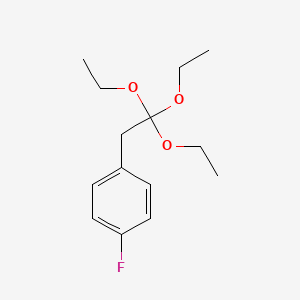
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-: is an organic compound with the molecular formula C14H21FO3 . It is a derivative of benzene, where a fluorine atom and a 2,2,2-triethoxyethyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- typically involves the reaction of 1-fluoro-4-nitrobenzene with 2,2,2-triethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C)
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines
Applications De Recherche Scientifique
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- involves its interaction with specific molecular targets. The fluorine atom and the triethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl): Similar structure but with a chloro and trifluoroethyl group instead of triethoxyethyl.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains iodine and trifluoromethyl groups.
1-fluoro-4-(2,2,2-trifluoroethylsulfanyl)benzene: Contains a trifluoroethylsulfanyl group.
Uniqueness
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- is unique due to the presence of the triethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H21FO3 |
|---|---|
Poids moléculaire |
256.31 g/mol |
Nom IUPAC |
1-fluoro-4-(2,2,2-triethoxyethyl)benzene |
InChI |
InChI=1S/C14H21FO3/c1-4-16-14(17-5-2,18-6-3)11-12-7-9-13(15)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
GEJWBGKLRMOICV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1=CC=C(C=C1)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
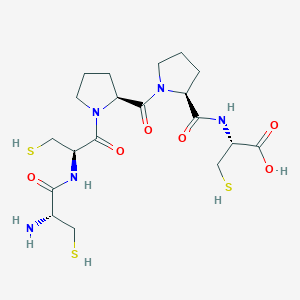
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)


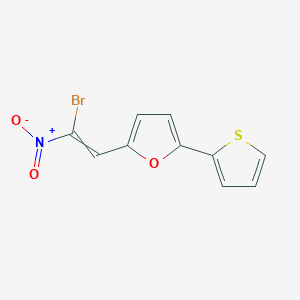
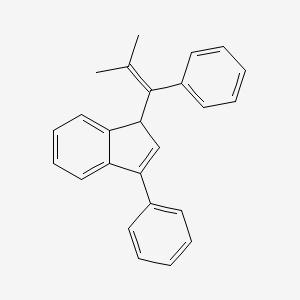



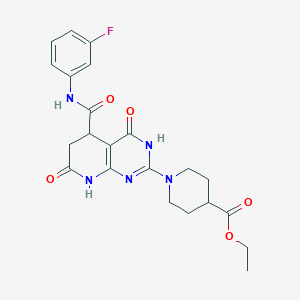
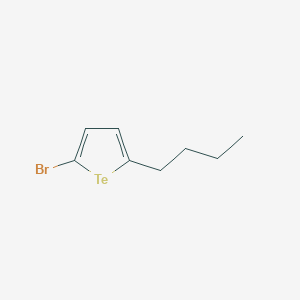

![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
